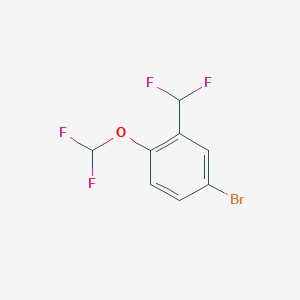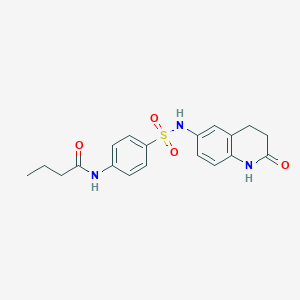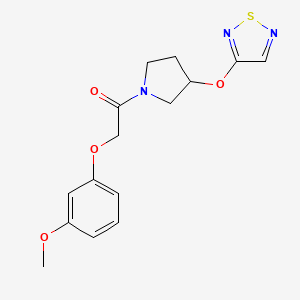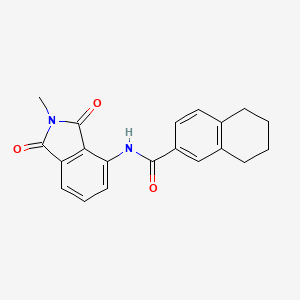![molecular formula C23H15BrN2OS2 B2742971 4-benzyl-3-(4-bromophenyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one CAS No. 950456-84-5](/img/no-structure.png)
4-benzyl-3-(4-bromophenyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Structural Characterization
Researchers have developed various synthesis methodologies to create quinazolinone derivatives and related compounds, focusing on their structural characterization through spectral analysis and elemental analysis. These compounds are synthesized through reactions involving key intermediates like benzyl amine, thiourea, and different halides, leading to the formation of quinazolinone derivatives with potential biological activities. The structural aspects of these compounds are elucidated using techniques like IR, NMR, MS, and elemental analysis, providing insights into their molecular frameworks and chemical properties (El-Azab, Abdel-Aziz, Ng, & Tiekink, 2012).
Biological Activities
Quinazolinone derivatives exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties. Some studies have focused on evaluating the antimicrobial and antifungal activities of these compounds, showing promising results against various Gram-positive and Gram-negative bacteria, as well as fungal strains like Candida albicans and Aspergillus flavus. The biological screening involves methods like the paper disc diffusion technique and minimum inhibitory concentration (MIC) determinations to assess the potency of these compounds against targeted microorganisms (Patel, Patel, & Patel, 2010).
Anticancer Research
Quinazolinone derivatives have also been investigated for their potential anticancer activities. The synthesis of novel quinazolinone-based compounds and their evaluation against various cancer cell lines have been conducted to identify promising anticancer agents. These studies leverage in vitro antiproliferative assays to determine the cytotoxic effects of these compounds on cancer cells, aiming to identify compounds with significant anticancer potential for further development (Reis et al., 2011).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-benzyl-3-(4-bromophenyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one involves the condensation of 4-bromobenzaldehyde with 2-aminobenzenethiol to form 4-bromo-2-(phenylthio)benzaldehyde, which is then reacted with 2-aminobenzophenone to form the target compound.", "Starting Materials": [ "4-bromobenzaldehyde", "2-aminobenzenethiol", "2-aminobenzophenone" ], "Reaction": [ "Step 1: Condensation of 4-bromobenzaldehyde with 2-aminobenzenethiol in the presence of a base such as sodium hydroxide or potassium carbonate to form 4-bromo-2-(phenylthio)benzaldehyde.", "Step 2: Reaction of 4-bromo-2-(phenylthio)benzaldehyde with 2-aminobenzophenone in the presence of a catalyst such as acetic acid or triethylamine to form 4-benzyl-3-(4-bromophenyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one." ] } | |
Numéro CAS |
950456-84-5 |
Formule moléculaire |
C23H15BrN2OS2 |
Poids moléculaire |
479.41 |
Nom IUPAC |
4-benzyl-3-(4-bromophenyl)-1-sulfanylidene-[1,3]thiazolo[3,4-a]quinazolin-5-one |
InChI |
InChI=1S/C23H15BrN2OS2/c24-17-12-10-16(11-13-17)20-21-25(14-15-6-2-1-3-7-15)22(27)18-8-4-5-9-19(18)26(21)23(28)29-20/h1-13H,14H2 |
SMILES |
C1=CC=C(C=C1)CN2C3=C(SC(=S)N3C4=CC=CC=C4C2=O)C5=CC=C(C=C5)Br |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[(2-Fluorophenoxy)methyl]-5-methylisoxazole-3-carboxylic acid](/img/structure/B2742889.png)
![N-(1-cyano-1-cyclopropylethyl)-2-[(3,5-dimethylphenyl)amino]acetamide](/img/structure/B2742890.png)
![8-(sec-butyl)-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2742894.png)

![(E)-N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2742896.png)

![1-(benzo[d][1,3]dioxol-5-yl)-3-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)urea](/img/structure/B2742901.png)

![1-(3-benzyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(cyclopropylmethyl)piperidine-4-carboxamide](/img/structure/B2742905.png)



![2-(2-Ethoxyethyl)-6-(2-ethoxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2742911.png)